JTE 7-31

Description

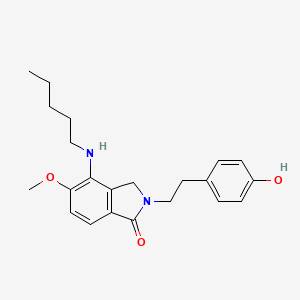

Structure

3D Structure

Properties

CAS No. |

194358-72-0 |

|---|---|

Molecular Formula |

C22H28N2O3 |

Molecular Weight |

368.5 g/mol |

IUPAC Name |

2-[2-(4-hydroxyphenyl)ethyl]-5-methoxy-4-(pentylamino)-3H-isoindol-1-one |

InChI |

InChI=1S/C22H28N2O3/c1-3-4-5-13-23-21-19-15-24(14-12-16-6-8-17(25)9-7-16)22(26)18(19)10-11-20(21)27-2/h6-11,23,25H,3-5,12-15H2,1-2H3 |

InChI Key |

FMUMUYFMLZGXJR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCNC1=C(C=CC2=C1CN(C2=O)CCC3=CC=C(C=C3)O)OC |

Appearance |

Solid powder |

Other CAS No. |

194358-72-0 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

JTE 7-31; |

Origin of Product |

United States |

Foundational & Exploratory

JTE-7-31: An In-Depth Technical Guide on the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

JTE-7-31 is a potent and selective agonist for the cannabinoid receptor type 2 (CB2), developed by Japan Tobacco.[1][2] Its high affinity and selectivity for the CB2 receptor, which is primarily expressed on immune cells, suggest its potential for therapeutic applications involving immunomodulation and anti-inflammatory effects, with a reduced risk of the psychoactive effects associated with cannabinoid receptor type 1 (CB1) activation. This technical guide provides a comprehensive overview of the known mechanism of action of JTE-7-31, based on available data.

Core Molecular Interaction: Binding to Cannabinoid Receptors

JTE-7-31 functions as an agonist at the CB2 receptor. Its primary mechanism of action is initiated by binding to and activating this G protein-coupled receptor (GPCR). The binding affinity of JTE-7-31 has been determined through radioligand binding assays, demonstrating high affinity for the human CB2 receptor and significant selectivity over the CB1 receptor.[1]

Quantitative Data: Binding Affinity

The following table summarizes the reported binding affinities (Ki) of JTE-7-31 for human cannabinoid receptors. A lower Ki value indicates a higher binding affinity.

| Receptor | Binding Affinity (Ki) | Reference |

| Human Cannabinoid Receptor 2 (CB2) | 0.088 nM | [1] |

| Human Cannabinoid Receptor 1 (CB1) | 11 nM | [1] |

Downstream Signaling Pathways

Upon binding of JTE-7-31, the CB2 receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. As a canonical CB2 receptor agonist, JTE-7-31 is expected to activate heterotrimeric Gi/o proteins. This activation leads to the dissociation of the Gαi/o and Gβγ subunits, which then modulate the activity of various downstream effector proteins.

Canonical Signaling Pathway

The primary signaling pathway associated with CB2 receptor activation by an agonist like JTE-7-31 involves the inhibition of adenylyl cyclase.

Caption: Canonical signaling pathway of JTE-7-31 via the CB2 receptor.

Pathway Description:

-

Receptor Binding and Activation: JTE-7-31 binds to the extracellular domain of the CB2 receptor.

-

G Protein Coupling: The activated CB2 receptor catalyzes the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein.

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit dissociates from the Gβγ dimer and inhibits the activity of adenylyl cyclase.

-

Reduction in cAMP Levels: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).

-

Modulation of Downstream Effectors: The reduction in cAMP levels leads to decreased activation of protein kinase A (PKA), which in turn can affect the phosphorylation of downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), ultimately modulating gene expression related to inflammation and immune responses.

Experimental Protocols

While specific, detailed experimental protocols for the characterization of JTE-7-31 are not extensively published in peer-reviewed literature, the following outlines a general methodology for a competitive radioligand binding assay, which would be used to determine the binding affinity (Ki) of JTE-7-31.

Radioligand Binding Assay Protocol

Objective: To determine the binding affinity (Ki) of JTE-7-31 for the CB2 receptor.

Materials:

-

Membrane preparations from cells expressing the human CB2 receptor (e.g., HEK293 or CHO cells).

-

Radiolabeled cannabinoid agonist with high affinity for the CB2 receptor (e.g., [³H]CP-55,940).

-

Unlabeled JTE-7-31 at various concentrations.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

Workflow:

Caption: General workflow for a competitive radioligand binding assay.

Procedure:

-

Preparation: Prepare serial dilutions of JTE-7-31 in the binding buffer.

-

Incubation: In a multi-well plate, incubate the cell membrane preparations with a fixed concentration of the radiolabeled ligand and varying concentrations of JTE-7-31. Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-radiolabeled agonist).

-

Filtration: After incubation to equilibrium, rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding at each concentration of JTE-7-31 by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the JTE-7-31 concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of JTE-7-31 that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Conclusion

JTE-7-31 is a highly potent and selective CB2 receptor agonist. Its mechanism of action is centered on its ability to bind to and activate the CB2 receptor, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. This signaling cascade is a key pathway through which CB2 receptor activation exerts its immunomodulatory and anti-inflammatory effects. Further research is required to fully elucidate the broader signaling profile of JTE-7-31, including its potential for biased agonism and its effects on other downstream pathways. The information presented in this guide provides a foundational understanding of the core mechanism of action of this compound for researchers in the field of cannabinoid pharmacology and drug development.

References

JTE 7-31: A Technical Guide to its Pharmacology and Toxicology

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for research and informational purposes only. JTE 7-31 is a research chemical and is not approved for human consumption.

Introduction

JTE 7-31 is a synthetic cannabinoid receptor agonist developed by Japan Tobacco. It exhibits high selectivity for the cannabinoid receptor type 2 (CB2), with a lower affinity for the cannabinoid receptor type 1 (CB1).[1] This selectivity profile makes JTE 7-31 a valuable tool for investigating the physiological and pathophysiological roles of the CB2 receptor, which is primarily expressed in the immune system and peripheral tissues. This guide provides an in-depth overview of the pharmacology and toxicology of JTE 7-31, based on available scientific literature.

Pharmacology

Mechanism of Action

JTE 7-31 acts as an agonist at cannabinoid receptors, with a strong preference for the CB2 receptor. Agonism at the CB2 receptor is associated with a range of pharmacological effects, including immunomodulatory, anti-inflammatory, and anti-allergic properties.

Receptor Binding Affinity

Quantitative data on the binding affinity of JTE 7-31 for human cannabinoid receptors is summarized in the table below. The inhibition constant (Ki) is a measure of the concentration of the ligand required to inhibit 50% of the specific binding of a radioligand. A lower Ki value indicates a higher binding affinity.

| Receptor | Ki (nM) | Reference |

| Human CB1 | 11 | [1] |

| Human CB2 | 0.088 | [1] |

Table 1: Binding Affinity of JTE 7-31 for Human Cannabinoid Receptors

Signaling Pathways

Activation of the CB2 receptor by an agonist like JTE 7-31 initiates a cascade of intracellular signaling events. As a G-protein coupled receptor (GPCR), the CB2 receptor primarily couples to inhibitory G-proteins (Gi/o). While specific signaling studies on JTE 7-31 are limited, the generally accepted downstream pathways for CB2 receptor activation are depicted below.

Canonical CB2 Receptor Signaling Pathway

This pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

Mitogen-Activated Protein Kinase (MAPK) Pathway

CB2 receptor activation can also lead to the activation of the MAPK signaling cascade, which plays a crucial role in cell proliferation, differentiation, and inflammation.

References

JTE 7-31: A Technical Guide to its Cannabinoid CB2 Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of JTE 7-31 for the cannabinoid receptor 2 (CB2). JTE 7-31 is a potent and selective agonist for the CB2 receptor, a key target in therapeutic areas such as inflammation, pain, and neurodegenerative diseases. This document outlines its binding characteristics, the experimental protocols used to determine them, and the associated signaling pathways.

Core Data Presentation: Binding Affinity of JTE 7-31

The binding affinity of JTE 7-31 has been determined through competitive radioligand binding assays. The data clearly demonstrates its high affinity and selectivity for the CB2 receptor over the CB1 receptor.

| Compound | Receptor | Binding Affinity (Ki) | Selectivity (CB1/CB2) |

| JTE 7-31 | CB2 | 0.088 nM | ~125-fold |

| JTE 7-31 | CB1 | 11 nM |

Data sourced from publicly available information[1].

Experimental Protocols

The determination of the binding affinity of JTE 7-31 for the CB2 receptor typically involves a competitive radioligand displacement assay. The functional activity of JTE 7-31 as a CB2 receptor agonist is commonly assessed through a cAMP functional assay.

Radioligand Displacement Assay

This assay measures the ability of a test compound (JTE 7-31) to displace a radiolabeled ligand that has a known high affinity for the CB2 receptor.

1. Materials:

- Cell Membranes: Membranes prepared from cells stably expressing the human CB2 receptor (e.g., CHO-K1 or HEK293 cells).

- Radioligand: A high-affinity CB2 receptor agonist or antagonist, such as [³H]CP-55,940.

- Test Compound: JTE 7-31.

- Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity CB2 ligand to determine non-specific binding.

- Assay Buffer: Typically a Tris-HCl buffer containing BSA and protease inhibitors.

- Filtration Apparatus: A cell harvester and glass fiber filters.

- Scintillation Counter: For measuring radioactivity.

2. Procedure:

- Incubate the cell membranes with the radioligand and varying concentrations of JTE 7-31.

- Allow the binding to reach equilibrium.

- Separate the bound and free radioligand by rapid vacuum filtration through glass fiber filters.

- Wash the filters with ice-cold assay buffer to remove unbound radioligand.

- Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

- The concentration of JTE 7-31 that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

- The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the ability of JTE 7-31 to inhibit the production of cyclic adenosine monophosphate (cAMP), a key second messenger, following CB2 receptor activation.

1. Materials:

- Cells: A cell line stably expressing the human CB2 receptor (e.g., CHO-K1 or HEK293 cells).

- Forskolin: An adenylyl cyclase activator used to stimulate cAMP production.

- Test Compound: JTE 7-31.

- cAMP Assay Kit: A commercially available kit for the detection of cAMP (e.g., HTRF, LANCE, or ELISA-based).

2. Procedure:

- Pre-incubate the cells with varying concentrations of JTE 7-31.

- Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

- Lyse the cells and measure the intracellular cAMP levels using the chosen assay kit.

3. Data Analysis:

- The concentration of JTE 7-31 that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production (EC50) is determined. This value indicates the functional potency of the compound as a CB2 receptor agonist.

Mandatory Visualizations

CB2 Receptor Signaling Pathway

The CB2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gi/o pathway.

Caption: CB2 receptor activation by JTE 7-31 leads to inhibition of cAMP production.

Experimental Workflow: Radioligand Displacement Assay

The following diagram illustrates the key steps in a typical radioligand displacement assay to determine the binding affinity of JTE 7-31.

Caption: Workflow for determining JTE 7-31 CB2 receptor binding affinity.

References

JTE 7-31: A Technical Guide to a Selective Cannabinoid Receptor 2 Agonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and pharmacological profile of JTE 7-31, a selective cannabinoid receptor 2 (CB2) agonist. The information is curated for professionals in research and drug development, with a focus on presenting clear, actionable data and methodologies.

Chemical Structure and Physicochemical Properties

JTE 7-31 is a synthetic cannabinoid receptor agonist developed by Japan Tobacco.[1] Its chemical and physical properties are summarized below.

Table 1: Chemical and Physical Properties of JTE 7-31

| Property | Value |

| IUPAC Name | 2-[2-(4-Hydroxyphenyl)ethyl]-5-methoxy-4-(pentylamino)-2,3-dihydro-1H-isoindol-1-one[1] |

| Synonyms | JTE731 |

| Molecular Formula | C22H28N2O3[1] |

| Molecular Weight | 368.47 g/mol [1] |

| CAS Number | 194358-72-0[1] |

| Appearance | Solid powder[2] |

| Solubility | Soluble in DMSO[2] |

| Storage | Store at -20°C for long-term stability.[2] |

| SMILES | O=C1N(CCC2=CC=C(O)C=C2)CC3=C1C=CC(OC)=C3NCCCCC[2] |

| InChI Key | FMUMUYFMLZGXJR-UHFFFAOYSA-N[2] |

Pharmacological Properties

JTE 7-31 is a potent and selective agonist for the CB2 receptor, with a lower affinity for the CB1 receptor. This selectivity profile makes it a valuable tool for investigating the therapeutic potential of CB2 receptor activation while minimizing the psychoactive effects associated with CB1 receptor agonism.

Table 2: Pharmacological Profile of JTE 7-31

| Parameter | Value | Receptor |

| Ki | 0.088 nM | Human CB2[1] |

| Ki | 11 nM | Human CB1[1] |

| Functional Activity | Agonist[1] | CB2 |

The activation of the CB2 receptor by JTE 7-31 is associated with a range of pharmacological effects, including immunomodulatory, anti-inflammatory, and anti-allergic properties.[2]

Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of JTE 7-31. These methodologies can be adapted for specific research needs.

Receptor Binding Assay

This protocol outlines a method to determine the binding affinity of JTE 7-31 for CB1 and CB2 receptors using a competitive radioligand binding assay.

Materials:

-

Cell membranes prepared from cells expressing human CB1 or CB2 receptors (e.g., CHO or HEK293 cells).

-

Radioligand (e.g., [3H]CP55,940).

-

JTE 7-31.

-

Non-specific binding control (e.g., a high concentration of a non-labeled cannabinoid agonist).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Prepare serial dilutions of JTE 7-31 in assay buffer.

-

In a 96-well plate, combine the cell membranes, radioligand at a fixed concentration (typically at its Kd), and varying concentrations of JTE 7-31.

-

For determining non-specific binding, add a high concentration of a non-labeled ligand instead of JTE 7-31.

-

Incubate the plate at 30°C for 90 minutes.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of JTE 7-31 and determine the Ki value using appropriate software.[3]

cAMP Functional Assay

This protocol describes a method to assess the functional activity of JTE 7-31 as a CB2 receptor agonist by measuring its effect on intracellular cyclic adenosine monophosphate (cAMP) levels.

Materials:

-

CHO cells stably expressing the human CB2 receptor.

-

JTE 7-31.

-

Forskolin.

-

cAMP assay kit (e.g., TR-FRET based).

-

Cell culture medium and reagents.

Procedure:

-

Seed the CB2-expressing CHO cells in a 96-well plate and culture overnight.

-

Replace the culture medium with assay buffer and pre-incubate the cells.

-

Add serial dilutions of JTE 7-31 to the cells and incubate for a specific period.

-

Stimulate the cells with forskolin to induce cAMP production.

-

Lyse the cells and measure the intracellular cAMP levels using a cAMP assay kit according to the manufacturer's instructions.

-

The agonistic activity of JTE 7-31 will be observed as an inhibition of forskolin-stimulated cAMP accumulation.

-

Calculate the EC50 value to determine the potency of JTE 7-31.[4][5]

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema

This protocol details a common in vivo model to evaluate the anti-inflammatory effects of JTE 7-31.[6]

Materials:

-

Rodents (e.g., Wistar rats or Swiss albino mice).[6]

-

JTE 7-31.

-

Carrageenan solution (1% in sterile saline).[6]

-

Vehicle for JTE 7-31 administration.

-

Plethysmometer or calipers to measure paw volume/thickness.[6]

Procedure:

-

Acclimatize the animals for at least one week before the experiment.[6]

-

Administer JTE 7-31 or the vehicle to the animals via the desired route (e.g., oral, intraperitoneal).

-

After a specific pre-treatment time, induce inflammation by injecting a 1% carrageenan solution into the sub-plantar region of the right hind paw.[7][8]

-

Measure the paw volume or thickness at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).[7]

-

Calculate the percentage of inhibition of edema for the JTE 7-31 treated groups compared to the vehicle control group.

-

At the end of the experiment, animals can be euthanized, and the paw tissue can be collected for further analysis of inflammatory markers (e.g., cytokines, myeloperoxidase).[6]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the primary signaling pathway of the CB2 receptor and a typical experimental workflow for evaluating the anti-inflammatory effects of JTE 7-31.

Caption: CB2 Receptor Signaling Pathway activated by JTE 7-31.

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

References

- 1. JTE 7-31 - Wikipedia [en.wikipedia.org]

- 2. JTE 7-31 | cannabinoid receptor agonist | CAS# 194358-72-0 | InvivoChem [invivochem.com]

- 3. researchgate.net [researchgate.net]

- 4. cosmobio.co.jp [cosmobio.co.jp]

- 5. resources.revvity.com [resources.revvity.com]

- 6. benchchem.com [benchchem.com]

- 7. ijbcp.com [ijbcp.com]

- 8. dovepress.com [dovepress.com]

In-Depth Technical Guide: Synthesis and Manufacturing of JTE 7-31

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, manufacturing considerations, and biological context of JTE 7-31, a selective cannabinoid receptor 2 (CB2) agonist. The information is intended for researchers, scientists, and professionals involved in drug development and discovery.

Core Compound Data

JTE 7-31 is a potent and selective agonist for the CB2 receptor, with a significantly lower affinity for the CB1 receptor, minimizing the potential for central nervous system side effects.[1] Its chemical and physical properties are summarized below.

| Property | Value |

| IUPAC Name | 2-[2-(4-Hydroxyphenyl)ethyl]-5-methoxy-4-(pentylamino)-2,3-dihydro-1H-isoindol-1-one |

| CAS Number | 194358-72-0 |

| Chemical Formula | C22H28N2O3 |

| Molecular Weight | 368.47 g/mol |

| Appearance | Solid powder |

Quantitative Biological Data

JTE 7-31 exhibits high affinity and selectivity for the human CB2 receptor. The following table summarizes its binding affinity.

| Receptor | Binding Affinity (Ki) |

| Human CB1 | 11 nM |

| Human CB2 | 0.088 nM |

Synthesis of JTE 7-31

The synthesis of JTE 7-31 is detailed in the patent literature, specifically in patent WO1997029079. The overall synthetic scheme is depicted below, followed by a detailed experimental protocol.

Synthesis Pathway

References

Errata in Topic Request: JTE 7-31 is a Cannabinoid Receptor Agonist, Not an LPA1 Antagonist

A thorough review of the scientific literature indicates a fundamental discrepancy in the requested topic. The compound JTE 7-31 is consistently identified as a selective cannabinoid receptor 2 (CB2) agonist, not a lysophosphatidic acid receptor 1 (LPA1) antagonist. This technical guide will proceed by presenting the accurate pharmacological profile of JTE 7-31, including its mechanism of action, relevant quantitative data, and associated signaling pathways as a CB2 agonist. Information regarding LPA1 antagonists is a separate area of research.

JTE 7-31: A Selective Cannabinoid Receptor 2 (CB2) Agonist

JTE 7-31 is a synthetic compound developed by Japan Tobacco that demonstrates high selectivity and potency as an agonist for the CB2 receptor.[1][2] It is widely used in research to investigate the physiological and pathophysiological roles of the CB2 receptor, particularly in the peripheral nervous system and immune system, with minimal central nervous system side effects.[3]

Quantitative Pharmacological Data

The binding affinity and selectivity of JTE 7-31 for cannabinoid receptors have been characterized in various studies. The following table summarizes key quantitative data.

| Parameter | Receptor | Value | Species | Notes |

| Ki | CB2 | 0.088 nM | Human | |

| Ki | CB1 | 11 nM | Human | Demonstrates high selectivity for CB2 over CB1.[1][4] |

Mechanism of Action and Signaling Pathways

As a CB2 receptor agonist, JTE 7-31 activates intracellular signaling cascades upon binding to the receptor, which is a G protein-coupled receptor (GPCR). The CB2 receptor is primarily coupled to Gi/o proteins.[5] Activation of the CB2 receptor by an agonist like JTE 7-31 typically leads to the following downstream effects:

-

Inhibition of adenylyl cyclase: This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[5]

-

Modulation of ion channels: Activation of inwardly rectifying potassium channels and inhibition of calcium channels.[5]

-

Activation of mitogen-activated protein kinase (MAPK) pathways: This can influence cell proliferation, differentiation, and survival.[5][6]

-

Stimulation of phosphoinositide 3-kinase (PI3K) pathways. [5]

The following diagram illustrates the general signaling pathway initiated by JTE 7-31 binding to the CB2 receptor.

Experimental Protocols

Detailed experimental protocols for characterizing CB2 receptor agonists like JTE 7-31 typically involve a range of in vitro and in vivo assays.

In Vitro Assays:

-

Radioligand Binding Assays: To determine the binding affinity (Ki) of JTE 7-31 for CB1 and CB2 receptors, competitive binding assays are performed using membranes from cells expressing the recombinant human receptors and a radiolabeled cannabinoid ligand (e.g., [³H]CP55,940).

-

[³⁵S]GTPγS Binding Assays: This functional assay measures the activation of G proteins upon agonist binding to the receptor. An increase in [³⁵S]GTPγS binding in the presence of the agonist indicates receptor activation.

-

cAMP Accumulation Assays: To confirm the inhibition of adenylyl cyclase, intracellular cAMP levels are measured in cells expressing the CB2 receptor after stimulation with forskolin (an adenylyl cyclase activator) in the presence and absence of JTE 7-31.

In Vivo Models:

Due to its anti-inflammatory and immunomodulatory properties, JTE 7-31 and related compounds have been studied in various animal models of disease, including:[3]

Summary and Conclusion

The available scientific literature unequivocally identifies JTE 7-31 as a selective CB2 receptor agonist, not an LPA1 antagonist. Its high affinity and selectivity for the CB2 receptor make it a valuable research tool for elucidating the role of this receptor in various physiological and pathological processes, particularly those related to inflammation and the immune response. Any further investigation into JTE 7-31 should be based on its activity at cannabinoid receptors. For research related to LPA1 antagonism, a different class of compounds should be investigated.

References

- 1. JTE 7-31 - Wikipedia [en.wikipedia.org]

- 2. JTE 7-31 [a.osmarks.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]

- 5. Endocannabinoid Binding to the Cannabinoid Receptors: What Is Known and What Remains Unknown - PMC [pmc.ncbi.nlm.nih.gov]

- 6. thno.org [thno.org]

JTE-7-31: A Technical Whitepaper on the Selective CB2 Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

JTE-7-31 is a potent and selective agonist for the cannabinoid receptor type 2 (CB2), a key target in the modulation of immune and inflammatory responses. Developed by Japan Tobacco, this isoindolin-1-one derivative has demonstrated high affinity for the CB2 receptor with significant selectivity over the cannabinoid receptor type 1 (CB1), suggesting a therapeutic potential devoid of the psychoactive effects associated with CB1 activation. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and pharmacological properties of JTE-7-31, including detailed experimental protocols and a summary of its signaling pathways.

Discovery and History

JTE-7-31 was first disclosed in patents filed by Japan Tobacco Inc. in the late 1990s, including international patent application WO 1997/029079 and US patent 6017919.[1] These documents describe a series of novel isoindolin-1-one derivatives, among which JTE-7-31 was identified as a potent ligand for cannabinoid receptors. The inventors, Inaba T., Kaya T., and Iwamura H., are credited with its discovery. The primary aim of its development was to create a selective CB2 agonist for therapeutic use, particularly in inflammatory and immune-related disorders.[1]

Chemical Properties and Synthesis

JTE-7-31, with the chemical name 2-[2-(4-hydroxyphenyl)ethyl]-5-methoxy-4-(pentylamino)-2,3-dihydro-1H-isoindol-1-one, is a synthetic small molecule.[1]

Table 1: Physicochemical Properties of JTE-7-31

| Property | Value |

| IUPAC Name | 2-[2-(4-hydroxyphenyl)ethyl]-5-methoxy-4-(pentylamino)-2,3-dihydro-1H-isoindol-1-one |

| Molecular Formula | C₂₂H₂₈N₂O₃ |

| Molecular Weight | 368.47 g/mol |

| CAS Number | 194358-72-0 |

Source: --INVALID-LINK--

Synthesis of JTE-7-31

The synthesis of JTE-7-31, as inferred from the general methods described in the patent literature for isoindolin-1-one derivatives, involves a multi-step process. A detailed, step-by-step protocol for the specific synthesis of JTE-7-31 is not publicly available in peer-reviewed literature; however, the general synthetic route can be outlined as follows:

Pharmacological Profile

JTE-7-31 is characterized by its high binding affinity and selectivity for the CB2 receptor.

Binding Affinity

The primary pharmacological data for JTE-7-31 comes from radioligand binding assays.

Table 2: Binding Affinity of JTE-7-31 for Human Cannabinoid Receptors

| Receptor | Kᵢ (nM) |

| CB1 | 11 |

| CB2 | 0.088 |

Source: --INVALID-LINK--[1]

This represents a greater than 125-fold selectivity for the CB2 receptor over the CB1 receptor.

Functional Activity

Mechanism of Action and Signaling Pathway

As a CB2 receptor agonist, JTE-7-31 initiates a cascade of intracellular signaling events upon binding to the receptor. The CB2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o subunit.

Activation of the Gαi/o subunit by JTE-7-31 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine monophosphate (cAMP). The dissociated Gβγ subunits can, in turn, modulate other downstream effectors, including mitogen-activated protein kinase (MAPK) pathways and phosphoinositide 3-kinase (PI3K)/Akt signaling. These pathways are crucial in regulating cellular processes such as inflammation, proliferation, and apoptosis.

Experimental Protocols

Detailed experimental protocols for JTE-7-31 are not widely published. However, based on standard methodologies for cannabinoid receptor ligands, the following protocols can be outlined.

Radioligand Binding Assay (Hypothetical for JTE-7-31)

This protocol is a generalized procedure for determining the binding affinity of a test compound for the CB2 receptor.

Materials:

-

Cell membranes expressing human CB2 receptors (e.g., from CHO or HEK293 cells)

-

Radioligand: [³H]CP55,940 (a high-affinity cannabinoid agonist)

-

Test compound: JTE-7-31

-

Non-specific binding control: 10 µM unlabeled WIN 55,212-2

-

Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4

-

Wash buffer: 50 mM Tris-HCl, 0.5% BSA, pH 7.4

-

96-well filter plates (e.g., GF/C)

-

Scintillation cocktail and counter

Procedure:

-

Prepare serial dilutions of JTE-7-31 in assay buffer.

-

In a 96-well plate, add assay buffer, the radioligand ([³H]CP55,940 at a concentration near its Kd), and either the test compound, buffer (for total binding), or non-specific binding control.

-

Add the cell membrane preparation to each well to initiate the binding reaction.

-

Incubate the plate at 30°C for 60-90 minutes with gentle agitation.

-

Terminate the reaction by rapid filtration through the filter plate using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.

-

Calculate the specific binding and determine the IC₅₀ of JTE-7-31. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

cAMP Functional Assay (Hypothetical for JTE-7-31)

This generalized protocol measures the ability of an agonist to inhibit adenylyl cyclase activity.

Materials:

-

CHO or HEK293 cells stably expressing the human CB2 receptor

-

Forskolin

-

Test compound: JTE-7-31

-

cAMP assay kit (e.g., LANCE, HTRF, or ELISA-based)

-

Cell culture medium and reagents

Procedure:

-

Seed the CB2-expressing cells in a suitable multi-well plate and culture until they reach the desired confluency.

-

Pre-treat the cells with various concentrations of JTE-7-31 for a defined period.

-

Stimulate the cells with a fixed concentration of forskolin (to activate adenylyl cyclase) for a specified time.

-

Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Generate a dose-response curve and determine the EC₅₀ value for JTE-7-31's inhibition of forskolin-stimulated cAMP production.

In Vivo Studies and Therapeutic Potential

While specific in vivo studies for JTE-7-31 are not extensively reported in peer-reviewed literature, its high selectivity for the CB2 receptor suggests potential therapeutic applications in a range of inflammatory and autoimmune conditions. The related CB2 inverse agonist, JTE-907, has been shown to have anti-inflammatory effects in a mouse model of carrageenan-induced paw edema.[2] It is hypothesized that a potent CB2 agonist like JTE-7-31 would exhibit similar or more pronounced anti-inflammatory effects.

Conclusion

JTE-7-31 is a valuable research tool for investigating the role of the CB2 receptor in various physiological and pathological processes. Its high affinity and selectivity make it a promising lead compound for the development of novel therapeutics targeting inflammatory and immune-mediated diseases, without the undesirable psychoactive side effects of CB1 agonists. Further research is warranted to fully elucidate its in vivo efficacy and safety profile.

Clinical Trials

To date, there is no publicly available information on any clinical trials involving JTE-7-31. Its development status remains proprietary to Japan Tobacco Inc.

References

JTE 7-31: An In-Depth In Vitro Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

JTE 7-31 is a synthetic compound identified as a selective cannabinoid receptor 2 (CB2) agonist.[1][2] The cannabinoid receptors, CB1 and CB2, are G-protein coupled receptors (GPCRs) that play crucial roles in various physiological and pathological processes. The CB1 receptor is primarily expressed in the central nervous system and mediates the psychoactive effects of cannabinoids, while the CB2 receptor is predominantly found in the immune system and peripheral tissues. This distribution makes the CB2 receptor an attractive therapeutic target for inflammatory and immunomodulatory applications, with a reduced risk of central nervous system side effects. This technical guide provides a comprehensive overview of the in vitro characterization of JTE 7-31, including its binding affinity, and outlines detailed protocols for key experimental assays.

Data Presentation

Table 1: JTE 7-31 Binding Affinity

| Receptor | Ligand | Ki (nM) | Species | Source |

| CB1 | JTE 7-31 | 11 | Human | [1][2] |

| CB2 | JTE 7-31 | 0.088 | Human | [1][2] |

Ki (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

Signaling Pathways

As a CB2 receptor agonist, JTE 7-31 is expected to modulate intracellular signaling cascades upon receptor binding. CB2 receptors are primarily coupled to inhibitory G-proteins of the Gi/o family. Activation of these receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Furthermore, CB2 receptor activation can lead to the modulation of various downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade.

Experimental Protocols

Radioligand Binding Assay

This assay is used to determine the binding affinity of a test compound to a specific receptor by measuring the displacement of a radiolabeled ligand.

Workflow:

Detailed Methodology:

-

Membrane Preparation:

-

Culture cells stably expressing the human CB2 receptor (e.g., HEK293 or CHO cells).

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.

-

-

Assay Procedure:

-

In a 96-well plate, add the following to each well:

-

Cell membrane preparation (typically 10-20 µg of protein).

-

Radiolabeled CB2 ligand (e.g., [3H]CP55,940) at a concentration near its Kd.

-

Increasing concentrations of JTE 7-31 or vehicle control.

-

For non-specific binding control, add a high concentration of a non-radiolabeled, high-affinity CB2 ligand.

-

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Separation and Detection:

-

Terminate the binding reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer to remove unbound radioactivity.

-

Dry the filters and measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain specific binding.

-

Plot the specific binding as a function of the logarithm of the JTE 7-31 concentration.

-

Determine the IC50 (the concentration of JTE 7-31 that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

[35S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to a receptor upon agonist binding. It quantifies the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit.

Detailed Methodology:

-

Membrane Preparation:

-

Prepare cell membranes expressing the CB2 receptor as described in the radioligand binding assay protocol.

-

-

Assay Procedure:

-

In a 96-well plate, add the following to each well:

-

Cell membrane preparation (typically 10-20 µg of protein).

-

Assay buffer containing GDP (to ensure G-proteins are in their inactive state).

-

Increasing concentrations of JTE 7-31 or vehicle control.

-

For basal binding, add buffer without any agonist.

-

For non-specific binding, add a high concentration of unlabeled GTPγS.

-

-

Pre-incubate the plate for a short period.

-

Initiate the reaction by adding [35S]GTPγS.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a defined time (e.g., 60 minutes).

-

-

Separation and Detection:

-

Terminate the reaction and separate bound from free [35S]GTPγS by rapid filtration through a glass fiber filter mat.

-

Wash the filters with ice-cold wash buffer.

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain specific binding.

-

Plot the specific [35S]GTPγS binding as a function of the logarithm of the JTE 7-31 concentration.

-

Determine the EC50 (the concentration of JTE 7-31 that produces 50% of the maximal response) and the Emax (the maximum response) by non-linear regression analysis.

-

cAMP Accumulation Assay

This functional assay measures the ability of a ligand to modulate the intracellular levels of cyclic AMP (cAMP). For a CB2 agonist acting through Gi/o, a decrease in forskolin-stimulated cAMP levels is expected.

Detailed Methodology:

-

Cell Culture:

-

Seed cells expressing the CB2 receptor (e.g., CHO-K1 cells) in a 96-well plate and grow to near confluency.

-

-

Assay Procedure:

-

Wash the cells with a serum-free medium.

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add increasing concentrations of JTE 7-31 or vehicle control to the wells.

-

Stimulate the cells with a fixed concentration of forskolin (an adenylyl cyclase activator) to induce cAMP production.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a defined time (e.g., 30 minutes).

-

-

Detection:

-

Lyse the cells to release intracellular cAMP.

-

Measure the cAMP concentration in the cell lysates using a commercially available cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based assays).

-

-

Data Analysis:

-

Plot the measured cAMP levels as a function of the logarithm of the JTE 7-31 concentration.

-

Determine the IC50 (the concentration of JTE 7-31 that inhibits 50% of the forskolin-stimulated cAMP production) and the maximum inhibition by non-linear regression analysis.

-

Conclusion

JTE 7-31 is a potent and highly selective CB2 receptor agonist, as demonstrated by its in vitro binding affinity. Its pharmacological profile suggests potential for therapeutic applications in inflammatory and immune-related disorders, warranting further investigation into its functional activity and downstream signaling effects. The experimental protocols provided in this guide offer a framework for the comprehensive in vitro characterization of JTE 7-31 and other novel cannabinoid receptor ligands. Further studies are required to fully elucidate the functional efficacy (EC50 and Emax) of JTE 7-31 in various functional assays and to explore its impact on cytokine release in relevant immune cell models.

References

An In-depth Technical Guide to JTE 7-31 (CAS number 194358-72-0)

This technical guide provides a comprehensive overview of JTE 7-31, a selective cannabinoid receptor 2 (CB2) agonist. The information is intended for researchers, scientists, and professionals involved in drug development and cannabinoid receptor research. This document details the compound's physicochemical properties, biological activity, and key experimental protocols for its characterization.

Physicochemical Properties and Quantitative Data

JTE 7-31 is a potent and selective agonist for the CB2 receptor. Its chemical and physical properties, along with its binding affinity for cannabinoid receptors, are summarized below.

| Property | Value | Reference |

| CAS Number | 194358-72-0 | |

| Chemical Name | 2-[2-(4-hydroxyphenyl)ethyl]-5-methoxy-4-(pentylamino)-2,3-dihydro-1H-isoindol-1-one | [1] |

| Molecular Formula | C₂₂H₂₈N₂O₃ | [1] |

| Molecular Weight | 368.47 g/mol | [1] |

| Appearance | Solid powder | |

| Solubility | Soluble in DMSO and ethanol |

Table 1: Physicochemical Properties of JTE 7-31

| Receptor | Ligand | Kᵢ (nM) | Species | Cell Line/Tissue | Reference |

| CB1 | JTE 7-31 | 11 | Human | Not Specified | [2] |

| CB2 | JTE 7-31 | 0.088 | Human | Not Specified | [2] |

| CB2 | JTE-907 | 35.9 | Human | CHO cells | [3] |

| CB2 | JTE-907 | 1.55 | Mouse | CHO cells | [3] |

| CB2 | JTE-907* | 0.38 | Rat | Splenocytes | [3] |

*JTE-907 is a close structural analog of JTE 7-31 and is often used in studies to represent its activity.

Table 2: Binding Affinity of JTE 7-31 and its Analog JTE-907 for Cannabinoid Receptors

Biological Activity and Mechanism of Action

JTE 7-31 is a selective CB2 receptor agonist, exhibiting potent immunomodulatory, anti-inflammatory, and anti-allergic properties.[4] Its selectivity for the peripheral CB2 receptor over the central CB1 receptor minimizes central nervous system side effects.[4]

The mechanism of action for CB2 receptor agonists typically involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. However, the close analog JTE-907 has been characterized as an inverse agonist at the CB2 receptor, causing an increase in forskolin-stimulated cAMP production in CHO cells expressing the human and mouse CB2 receptors.[3] This suggests that the signaling pathway may be more complex than simple agonism.

Furthermore, studies with JTE-907 in pancreatic islets have revealed a Gq-coupled signaling pathway that is independent of both CB2 and the orphan receptor GPR55.[2][5] This pathway involves the activation of phospholipase C, leading to the generation of inositol phosphates and subsequent mobilization of intracellular calcium.[5] In the context of the immune system, JTE-907 has been shown to drive the differentiation of T cells towards a regulatory T cell (Treg) phenotype through a signaling pathway involving the phosphorylation of p38 and activation of STAT5A.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of JTE 7-31 and its analogs.

Cannabinoid Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the CB2 receptor.

Materials:

-

HEK293 or CHO cells stably expressing the human CB2 receptor.

-

Membrane preparation from the transfected cells.

-

Radioligand: [³H]CP55,940.

-

Test compound (e.g., JTE 7-31).

-

Non-specific binding control (e.g., high concentration of a known CB2 ligand like WIN 55,212-2).

-

Assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).

-

96-well plates.

-

Scintillation counter and fluid.

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add the cell membrane preparation, the radioligand ([³H]CP55,940), and either the assay buffer (for total binding), the test compound at various concentrations, or the non-specific binding control.

-

Incubate the plate at 30°C for 60-90 minutes.

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC₅₀ value by plotting the percentage of specific binding against the log concentration of the test compound.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation.

Forskolin-Stimulated cAMP Production Assay

This protocol is used to determine the functional activity of a compound at the CB2 receptor by measuring its effect on cAMP levels.

Materials:

-

CHO cells stably expressing the human or mouse CB2 receptor.

-

Forskolin.

-

Test compound (e.g., JTE-907).

-

cAMP assay kit (e.g., LANCE Ultra cAMP Kit).

-

Cell culture medium.

-

Phosphodiesterase inhibitor (e.g., IBMX).

Procedure:

-

Seed the CB2-expressing CHO cells in a 96-well plate and culture overnight.

-

Pre-treat the cells with the phosphodiesterase inhibitor for 30 minutes.

-

Add the test compound at various concentrations to the cells and incubate for a specified time.

-

Stimulate the cells with forskolin to induce cAMP production.

-

Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.

-

Plot the cAMP concentration against the log concentration of the test compound to determine the EC₅₀ or IC₅₀ value.

Carrageenan-Induced Mouse Paw Edema Assay

This in vivo assay is used to evaluate the anti-inflammatory activity of a compound.

Materials:

-

Male ICR mice (or other suitable strain).

-

Carrageenan solution (1% in saline).

-

Test compound (e.g., JTE-907) formulated in a suitable vehicle (e.g., 0.5% methylcellulose).

-

Pletysmometer or calipers to measure paw volume/thickness.

Procedure:

-

Administer the test compound orally or via another appropriate route to the mice.

-

After a specified pre-treatment time (e.g., 1 hour), inject a small volume of carrageenan solution into the subplantar region of the right hind paw.

-

Measure the paw volume or thickness at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

Calculate the percentage of inhibition of paw edema for the treated groups compared to the vehicle-treated control group.

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows related to JTE 7-31 and its analog, JTE-907.

References

- 1. Selective CB2 inverse agonist JTE907 drives T cell differentiation towards a Treg cell phenotype and ameliorates inflammation in a mouse model of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Direct Stimulatory Effects of the CB2 Ligand JTE 907 in Human and Mouse Islets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro and in vivo pharmacological characterization of JTE-907, a novel selective ligand for cannabinoid CB2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Direct Stimulatory Effects of the CB2 Ligand JTE 907 in Human and Mouse Islets - PubMed [pubmed.ncbi.nlm.nih.gov]

JTE 7-31: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of JTE 7-31, a selective cannabinoid receptor 2 (CB2) agonist. This document covers its core molecular properties, mechanism of action, relevant signaling pathways, and detailed experimental protocols.

Core Molecular Properties

JTE 7-31 is a potent and selective agonist for the CB2 receptor, demonstrating significant research interest for its potential immunomodulatory and anti-inflammatory properties.[1] Its fundamental molecular characteristics are summarized below.

| Property | Value | Reference |

| Molecular Formula | C22H28N2O3 | [2] |

| Molecular Weight | 368.47 g/mol | |

| Binding Affinity (Ki) | CB1: 11 nM, CB2: 0.088 nM | [2][3] |

Mechanism of Action and Signaling Pathways

JTE 7-31 exerts its effects primarily through the activation of the CB2 receptor, a G protein-coupled receptor (GPCR) predominantly expressed on immune cells. As a CB2 agonist, JTE 7-31 is involved in modulating inflammatory responses.

The canonical signaling pathway for CB2 receptor activation involves coupling to Gi/o proteins. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

Furthermore, CB2 receptor activation can lead to the modulation of mitogen-activated protein kinase (MAPK) signaling cascades, including the extracellular signal-regulated kinase (ERK) pathway. The Gβγ subunits of the Gi/o protein can also be involved in downstream signaling, potentially leading to increased intracellular calcium levels.

A proposed signaling pathway for CB2 receptor agonists is depicted below:

Experimental Protocols

The following are detailed methodologies for key experiments related to the characterization of JTE 7-31.

Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of JTE 7-31 for the CB1 and CB2 receptors.

Materials:

-

Cell membranes from CHO or HEK293 cells stably expressing human CB1 or CB2 receptors.

-

Radioligand: [³H]CP-55,940.

-

JTE 7-31 (unlabeled competitor).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4, ice-cold.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

Prepare serial dilutions of JTE 7-31 in assay buffer.

-

In a 96-well plate, add the assay buffer, a fixed concentration of [³H]CP-55,940, and the various concentrations of JTE 7-31.

-

Initiate the binding reaction by adding the cell membranes to each well.

-

For non-specific binding control wells, add a high concentration of a non-radiolabeled, high-affinity cannabinoid ligand.

-

Incubate the plate at 30°C for 60-90 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

-

Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.

Adenylyl Cyclase Activity Assay

This assay measures the effect of JTE 7-31 on cAMP production.

Materials:

-

Cells expressing the CB2 receptor.

-

JTE 7-31.

-

Forskolin (an adenylyl cyclase activator).

-

cAMP assay kit (e.g., ELISA-based or TR-FRET-based).

-

Cell lysis buffer.

Procedure:

-

Culture the cells to the desired confluency.

-

Pre-treat the cells with various concentrations of JTE 7-31 for a specified period.

-

Stimulate the cells with forskolin to activate adenylyl cyclase.

-

Lyse the cells to release intracellular cAMP.

-

Measure the cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Determine the effect of JTE 7-31 on forskolin-stimulated cAMP production. A decrease in cAMP levels indicates an agonistic effect through Gi/o coupling.

References

Methodological & Application

JTE 7-31: Application Notes and Experimental Protocols for a Selective Cannabinoid Receptor 2 (CB2) Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

JTE 7-31 is a potent and selective agonist for the Cannabinoid Receptor 2 (CB2), with a significantly lower affinity for the Cannabinoid Receptor 1 (CB1).[1] This selectivity makes it a valuable research tool for investigating the therapeutic potential of CB2 receptor activation, which is primarily expressed in immune cells and peripheral tissues. Activation of the CB2 receptor is associated with immunomodulatory and anti-inflammatory effects, making JTE 7-31 a compound of interest for studying various pathological conditions, including inflammatory diseases, neuropathic pain, and neurodegenerative disorders. These application notes provide detailed protocols for in vitro and in vivo experimental designs to facilitate the investigation of JTE 7-31's pharmacological properties.

Physicochemical Properties and Formulation

A summary of the key physicochemical properties of JTE 7-31 is provided in the table below.

| Property | Value |

| Molecular Formula | C₂₂H₂₈N₂O₃ |

| Molecular Weight | 368.47 g/mol |

| CAS Number | 194358-72-0 |

| Appearance | Solid powder |

| Solubility | Soluble in DMSO |

Table 1: Physicochemical properties of JTE 7-31.

Preparation of Stock Solutions and Formulations

In Vitro Stock Solution (10 mM in DMSO): To prepare a 10 mM stock solution, dissolve 3.68 mg of JTE 7-31 in 1 mL of dimethyl sulfoxide (DMSO). Vortex thoroughly to ensure complete dissolution. Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

In Vivo Formulation (Oral Gavage): For oral administration in mouse models, JTE 7-31 can be formulated as a suspension. A common vehicle is 0.5% carboxymethyl cellulose (CMC) with 0.25% Tween 80 in sterile water. To prepare, first, create a paste of the required amount of JTE 7-31 with a small volume of the vehicle. Gradually add the remaining vehicle while vortexing or sonicating to ensure a homogenous suspension. Prepare fresh on the day of the experiment.[2]

Quantitative Data Summary

The following table summarizes the known quantitative data for JTE 7-31, providing a basis for experimental design.

| Parameter | Receptor | Value | Species | Assay Type |

| Kᵢ (inhibition constant) | CB2 | 0.088 nM | Not Specified | Radioligand Binding Assay |

| Kᵢ (inhibition constant) | CB1 | 11 nM | Not Specified | Radioligand Binding Assay |

Table 2: Binding affinity of JTE 7-31 for cannabinoid receptors.[1]

Signaling Pathways and Experimental Workflows

Activation of the CB2 receptor by JTE 7-31 primarily initiates intracellular signaling through the Gαi/o subunit of the G-protein complex. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Downstream of this, the mitogen-activated protein kinase (MAPK) pathway, including ERK1/2, can be modulated.

Caption: CB2 Receptor Signaling Pathway Activated by JTE 7-31.

Caption: General Experimental Workflow for JTE 7-31.

Experimental Protocols

In Vitro Assays

1. CB2 Receptor Binding Assay (Competitive Radioligand Binding)

This protocol determines the binding affinity (Kᵢ) of JTE 7-31 for the CB2 receptor.

-

Materials:

-

Cell membranes from cells expressing the human CB2 receptor (e.g., CHO-CB2 or HEK293-CB2).

-

Radioligand: [³H]CP55,940 (a high-affinity cannabinoid receptor agonist).

-

Non-specific binding control: A high concentration of a non-labeled CB2 ligand (e.g., WIN 55,212-2).

-

JTE 7-31 at various concentrations.

-

Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, and 0.5% BSA, pH 7.4.

-

Scintillation cocktail and a scintillation counter.

-

-

Protocol:

-

Prepare serial dilutions of JTE 7-31 in assay buffer.

-

In a 96-well plate, add cell membranes (typically 10-20 µg of protein per well), [³H]CP55,940 (at a concentration near its Kₑ), and either JTE 7-31, vehicle, or the non-specific binding control.

-

Incubate the plate at 30°C for 90 minutes.

-

Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding and determine the IC₅₀ of JTE 7-31. Convert the IC₅₀ to Kᵢ using the Cheng-Prusoff equation.

-

2. cAMP Functional Assay

This assay measures the ability of JTE 7-31 to inhibit adenylyl cyclase and reduce intracellular cAMP levels.

-

Materials:

-

Cells expressing the CB2 receptor (e.g., CHO-CB2 or HEK293-CB2).

-

Forskolin (an adenylyl cyclase activator).

-

JTE 7-31 at various concentrations.

-

cAMP detection kit (e.g., HTRF, ELISA, or LANCE-based).

-

-

Protocol:

-

Seed cells in a 96-well plate and culture overnight.

-

Pre-treat cells with various concentrations of JTE 7-31 for 15-30 minutes.

-

Stimulate the cells with forskolin (typically 1-10 µM) for 15-30 minutes to induce cAMP production.

-

Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of the chosen detection kit.

-

Generate a dose-response curve and calculate the EC₅₀ value for JTE 7-31's inhibition of forskolin-stimulated cAMP production.

-

3. MAPK/ERK Activation Assay (Western Blot)

This protocol assesses the effect of JTE 7-31 on the phosphorylation of ERK1/2.

-

Materials:

-

CB2 receptor-expressing cells.

-

JTE 7-31.

-

Lysis buffer, primary antibodies against phospho-ERK1/2 (p-ERK) and total ERK1/2, and a secondary antibody.

-

Western blotting equipment and reagents.

-

-

Protocol:

-

Culture cells to 70-80% confluency.

-

Treat cells with JTE 7-31 at various concentrations for different time points (e.g., 5, 15, 30 minutes).

-

Lyse the cells and determine the protein concentration.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with a primary antibody against p-ERK, followed by an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescence substrate.

-

Strip the membrane and re-probe with an antibody against total ERK for normalization.

-

Quantify the band intensities to determine the p-ERK/total ERK ratio.

-

4. Cytokine Production Assay (ELISA)

This protocol measures the effect of JTE 7-31 on the production of pro-inflammatory cytokines like TNF-α and IL-6.

-

Materials:

-

Immune cells (e.g., peripheral blood mononuclear cells (PBMCs) or a macrophage cell line like RAW 264.7).

-

Lipopolysaccharide (LPS) to induce an inflammatory response.

-

JTE 7-31.

-

ELISA kits for TNF-α and IL-6.

-

-

Protocol:

-

Plate the immune cells and allow them to adhere.

-

Pre-treat the cells with various concentrations of JTE 7-31 for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 6-24 hours).

-

Collect the cell culture supernatant.

-

Measure the concentrations of TNF-α and IL-6 in the supernatant using the respective ELISA kits according to the manufacturer's instructions.

-

In Vivo Models

1. Carrageenan-Induced Paw Edema in Mice

This is a classic model of acute inflammation to evaluate the anti-inflammatory effects of JTE 7-31.[3]

-

Animals: Male Swiss albino mice (25-30 g).

-

Materials:

-

JTE 7-31 formulated for oral administration.

-

1% (w/v) carrageenan solution in sterile saline.

-

Plethysmometer or calipers to measure paw volume/thickness.

-

-

Protocol:

-

Acclimatize mice for at least one week.

-

Administer JTE 7-31 (e.g., 1, 10, 30 mg/kg) or vehicle orally 60 minutes before carrageenan injection. A positive control group receiving a known anti-inflammatory drug (e.g., indomethacin) should be included.

-

Measure the initial volume of the right hind paw.

-

Inject 50 µL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Measure the paw volume at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

-

2. Dinitrofluorobenzene (DNFB)-Induced Contact Hypersensitivity in Mice

This model is used to assess the effect of JTE 7-31 on T-cell mediated inflammation. A similar compound, JTE-907, has shown efficacy in this model.[4]

-

Animals: BALB/c mice.

-

Materials:

-

JTE 7-31 formulated for oral administration.

-

DNFB solution.

-

-

Protocol:

-

Sensitization: On day 0, sensitize mice by applying a DNFB solution to a shaved area of the abdomen.

-

Challenge: On day 5, challenge the mice by applying a lower concentration of DNFB solution to the ear.

-

Treatment: Administer JTE 7-31 orally at selected doses (e.g., 0.1-10 mg/kg) daily from day 0 to day 5 or just before the challenge.

-

Measurement: Measure ear swelling at 24 and 48 hours after the challenge using a caliper.

-

Calculate the percentage of inhibition of ear swelling compared to the vehicle-treated group.

-

Conclusion

JTE 7-31 is a valuable pharmacological tool for elucidating the role of the CB2 receptor in various physiological and pathological processes. The protocols provided herein offer a framework for researchers to investigate its binding characteristics, intracellular signaling, and in vivo efficacy. Appropriate optimization of experimental conditions, including cell types, compound concentrations, and animal models, is recommended to achieve robust and reproducible results.

References

- 1. JTE 7-31 - Wikipedia [en.wikipedia.org]

- 2. JTE 7-31 | cannabinoid receptor agonist | CAS# 194358-72-0 | InvivoChem [invivochem.com]

- 3. benchchem.com [benchchem.com]

- 4. Involvement of cannabinoid CB(2) receptor-mediated response and efficacy of cannabinoid CB(2) receptor inverse agonist, JTE-907, in cutaneous inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

JTE 7-31 In Vivo Administration Guide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available information regarding the in vivo administration of the cannabinoid receptor 2 (CB2) agonist, JTE 7-31. It is important to note that while general formulation guidelines for JTE 7-31 are available, specific in vivo studies detailing its administration, dosage, and efficacy are not readily found in the public domain. Much of the available in vivo data pertains to a closely related compound, JTE-907 , which is a selective CB2 inverse agonist.[1][2][3] The protocols and data presented below for JTE-907 can serve as a valuable starting point for designing in vivo studies with JTE 7-31, but researchers should undertake their own dose-finding and formulation optimization studies.

Overview of JTE 7-31

JTE 7-31 is a selective agonist for the cannabinoid receptor 2 (CB2).[4] The CB2 receptor is primarily expressed on immune cells, and its activation is associated with anti-inflammatory and immunomodulatory effects. This makes JTE 7-31 a compound of interest for research into inflammatory diseases.

In Vivo Formulation Guidance for JTE 7-31

A commercial supplier, InvivoChem, provides several formulation options for JTE 7-31 for both injectable and oral administration routes.[5] The choice of formulation will depend on the specific experimental design, including the desired route of administration and dosing volume.

Injectable Formulations (IP, IV, IM, SC)

The following are example formulations for preparing JTE 7-31 for injection. It is recommended to prepare these solutions fresh for each experiment.

Table 1: Example Injectable Formulations for JTE 7-31 [5]

| Formulation Components | Ratio (v/v/v) | Preparation Notes |

| DMSO : Tween 80 : Saline | 10 : 5 : 85 | Dissolve JTE 7-31 in DMSO first, then add Tween 80 and finally saline. |

| DMSO : PEG300 : Tween 80 : Saline | 10 : 40 : 5 : 45 | Dissolve JTE 7-31 in DMSO, add PEG300 and Tween 80, then add saline. |

| DMSO : Corn oil | 10 : 90 | Dissolve JTE 7-31 in DMSO and then mix with corn oil. |

Oral Formulations

For oral administration, JTE 7-31 can be suspended or dissolved in various vehicles.

Table 2: Example Oral Formulations for JTE 7-31 [5]

| Formulation | Preparation Notes |

| Suspend in 0.5% Carboxymethyl cellulose (CMC) Na | Prepare a 0.5% CMC Na solution in distilled water and then suspend JTE 7-31. |

| Dissolved in PEG400 | Ensure complete dissolution. |

| Suspend in 0.2% Carboxymethyl cellulose | Prepare a 0.2% CMC solution in distilled water and then suspend JTE 7-31. |

| Dissolve in 0.25% Tween 80 and 0.5% Carboxymethyl cellulose | First prepare the vehicle solution, then add JTE 7-31. |

| Mixing with food powders | For voluntary oral administration. |

In Vivo Administration Protocols for the Related Compound JTE-907

The following protocols are based on published studies using JTE-907 and can be adapted for JTE 7-31 with appropriate validation.

Study of Anti-Pruritic Effects in a Mouse Model of Atopic Dermatitis

This study investigated the effect of oral administration of JTE-907 on spontaneous scratching in NC mice, a model for atopic dermatitis.[6]

Experimental Protocol:

-

Animal Model: Male NC/Nga mice with chronic dermatitis.

-

Compound Preparation: JTE-907 was suspended in 0.5% methylcellulose.

-

Administration:

-

Route: Oral gavage.

-

Dosage: 1 and 10 mg/kg/day.

-

Frequency: Once daily.

-

Duration: 20 days.

-

-

Outcome Measures: Spontaneous scratching behavior and cutaneous nerve activity were monitored.

Quantitative Data Summary for JTE-907:

Table 3: Efficacy of Oral JTE-907 in a Mouse Model of Atopic Dermatitis [6]

| Dosage (mg/kg/day) | Effect on Scratching | Effect on Dermatitis | Adverse Effects Noted |

| 1 | Suppression | No significant effect | None reported |

| 10 | Suppression | Tendency to alleviate | None reported |

Study of Anti-Inflammatory Effects in a Mouse Model of Colitis

This research explored the immunomodulatory effects of JTE-907 in a dinitrobenzene sulfonic acid (DNBS)-induced colitis model in mice.[2]

Experimental Protocol:

-

Animal Model: Male C57BL/6 mice with DNBS-induced colitis.

-

Compound Preparation: JTE-907 was prepared for oral administration (vehicle not specified).

-

Administration:

-

Route: Oral.

-

Dosage: Not explicitly stated in the abstract, but the study focused on the effects after 24 and 48 hours and with longer-term treatment.

-

Frequency: Daily.

-

-

Outcome Measures: Body weight loss, disease score, NF-κB activation, and expression of adhesion molecules.

Key Findings for JTE-907:

-

Oral administration of JTE-907 resulted in less severe colitis.

-

Treated mice showed reduced body weight loss and a lower disease score.

-

JTE-907 prevented NF-κB activation and reduced the expression of adhesion molecules.

Signaling Pathways and Experimental Workflows

Cannabinoid Receptor 2 (CB2) Signaling

JTE 7-31, as a CB2 agonist, is expected to activate downstream signaling pathways that modulate immune cell function. The activation of CB2 receptors, which are G-protein coupled receptors (GPCRs), typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. This can, in turn, affect various cellular processes, including cytokine release and immune cell proliferation and migration.

Caption: Simplified signaling pathway of the CB2 receptor agonist JTE 7-31.

General Experimental Workflow for In Vivo Studies

The following diagram illustrates a typical workflow for an in vivo study investigating the efficacy of a compound like JTE 7-31 in a disease model.

Caption: A general experimental workflow for in vivo compound testing.

Conclusion

References

- 1. JTE-907 - Wikipedia [en.wikipedia.org]

- 2. Selective CB2 inverse agonist JTE907 drives T cell differentiation towards a Treg cell phenotype and ameliorates inflammation in a mouse model of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro and in vivo pharmacological characterization of JTE-907, a novel selective ligand for cannabinoid CB2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. JTE 7-31 - Wikipedia [en.wikipedia.org]

- 5. JTE 7-31 | cannabinoid receptor agonist | CAS# 194358-72-0 | InvivoChem [invivochem.com]

- 6. The cannabinoid CB2 receptor inverse agonist JTE-907 suppresses spontaneous itch-associated responses of NC mice, a model of atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for JTE 7-31 Dosage in Mouse Models

A Note to Researchers: Extensive literature searches did not yield specific in vivo dosage and administration protocols for JTE 7-31 in mouse models. However, substantial data is available for its close structural analog, JTE-907, which is also a selective cannabinoid receptor 2 (CB2) ligand. This document provides detailed application notes and protocols for JTE-907 based on published studies, which can serve as a valuable starting point for designing experiments with JTE 7-31. It is crucial to perform dose-response studies to determine the optimal dosage for JTE 7-31 in your specific mouse model.

Introduction

JTE-907 is a selective inverse agonist for the cannabinoid receptor 2 (CB2), which is primarily expressed on immune cells.[1] Its anti-inflammatory properties have been demonstrated in various mouse models.[1][2][3][4][5] These application notes provide a summary of JTE-907 dosages and detailed experimental protocols from key studies to guide researchers in their experimental design.

Data Presentation: JTE-907 Dosage in Mouse Models

The following table summarizes the effective oral dosages of JTE-907 in different mouse models of inflammation.

| Mouse Model | Strain | Administration Route | Dosage Range | Dosing Frequency | Key Findings | Reference |

| Dinitrofluorobenzene (DNFB)-induced Ear Swelling | Not Specified | Oral | 0.1 - 10 mg/kg | Single dose | Significant inhibition of ear swelling. | [4] |

| Atopic Dermatitis | NC mice | Oral | 1 and 10 mg/kg/day | Daily for 20 days | Suppression of spontaneous scratching and cutaneous nerve activity. | [3] |

| Dinitrobenzene sulfonic acid (DNBS)-induced Colitis | Not Specified | Oral | Not specified, but effective | Not specified | Ameliorated colitis symptoms, reduced body weight loss, and prevented NF-κB activation. | [2] |

| Carrageenan-induced Paw Edema | Not Specified | Oral | Not specified, but effective | Not specified | Dose-dependent inhibition of paw edema. | [5][6] |

Signaling Pathway

JTE-907 acts as an inverse agonist at the CB2 receptor. This means that it binds to the receptor and reduces its basal level of activity. The CB2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist, typically inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. As an inverse agonist, JTE-907 is proposed to stabilize the inactive conformation of the CB2 receptor, leading to an increase in cAMP levels, which contributes to its anti-inflammatory effects.

Experimental Protocols

Carrageenan-Induced Paw Edema

This protocol is a standard method for evaluating acute inflammation.[7][8][9][10][11]

Experimental Workflow:

References

- 1. JTE-907 - Wikipedia [en.wikipedia.org]

- 2. Selective CB2 inverse agonist JTE907 drives T cell differentiation towards a Treg cell phenotype and ameliorates inflammation in a mouse model of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The cannabinoid CB2 receptor inverse agonist JTE-907 suppresses spontaneous itch-associated responses of NC mice, a model of atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Involvement of cannabinoid CB(2) receptor-mediated response and efficacy of cannabinoid CB(2) receptor inverse agonist, JTE-907, in cutaneous inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. In vitro and in vivo pharmacological characterization of JTE-907, a novel selective ligand for cannabinoid CB2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. inotiv.com [inotiv.com]

- 9. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for Sphingosine-1-Phosphate (S1P) Receptor Modulation in Cell Culture

A Clarification on JTE Compounds for S1P and Cannabinoid Receptor Research